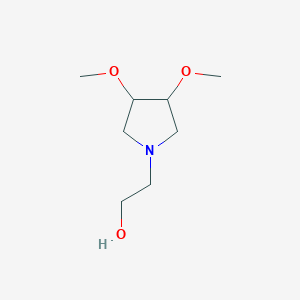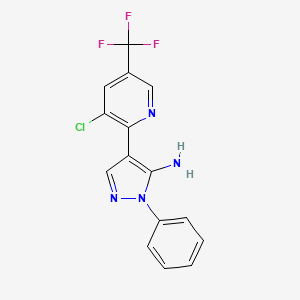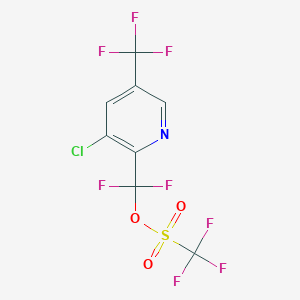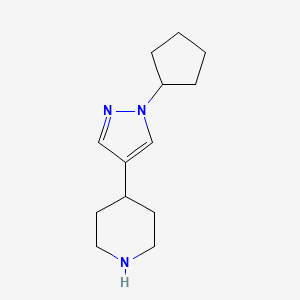
4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine
Übersicht
Beschreibung
The compound “4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine” is a nitrogen-containing heterocycle . It is related to the class of compounds known as diphenylmethanes, which consist of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . Another study reported the synthesis of (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone .Molecular Structure Analysis
The molecular structure of “4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine” includes a pyrrole ring and a pyrazine ring . The InChI code for a similar compound, 4-(1H-pyrazol-1-yl)piperidine, is 1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar has been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
Synthesis Methods : A significant application of compounds similar to 4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine is in the synthesis of other chemicals. For example, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a related compound, is a key intermediate in the synthesis of Crizotinib, an anti-cancer drug. A robust three-step synthesis process has been developed for producing multi-kilogram quantities of this intermediate, involving nucleophilic aromatic substitution, hydrogenation, and iodination (Fussell et al., 2012).
Molecular Structure Investigations : Molecular structure analysis of compounds incorporating pyrazole/piperidine/aniline moieties has been conducted. Such investigations are crucial in understanding the properties and potential applications of these compounds (Shawish et al., 2021).
Tricyclic Condensed Rings Synthesis : The synthesis of new compounds based on the pyrazole and isoxazole framework, fused to a cycloalkene unit and bearing a 1-piperidinyl group, has been reported. These compounds are examples of potential antipsychotic molecules (Pinna et al., 2013).
Potential Therapeutic Applications
Antagonist Activity : A study on 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole identified it as a human dopamine D4 (hD4) receptor ligand with potential therapeutic applications in neurological disorders (Rowley et al., 1997).
Antibacterial and Antiviral Activities : Novel derivatives of pyrazole have been synthesized and tested for their antibacterial and antiviral activities. These compounds, derived from piperidyl chalcones, showed potential as anti-HIV agents (Rizvi et al., 2012).
Pharmacological Studies
Molecular Interaction Studies : The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was analyzed to understand the antagonist activity of such compounds (Shim et al., 2002).
Biological Screening : Fused pyran derivatives containing imidazopyrazole moieties have been synthesized and screened for their antibacterial, antituberculosis, and antimalarial activities. These compounds have potential for the treatment of infectious diseases (Kalaria et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1-cyclopentylpyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-4-13(3-1)16-10-12(9-15-16)11-5-7-14-8-6-11/h9-11,13-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQQBCDATZQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-cyclopentyl-1H-pyrazol-4-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



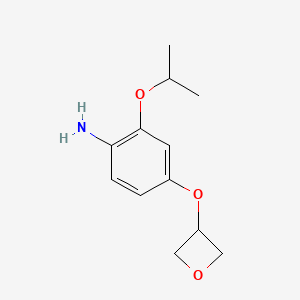
![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)
![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)



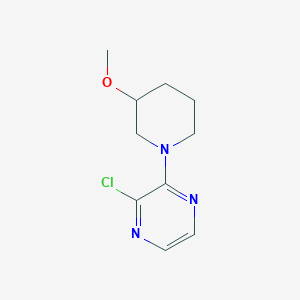
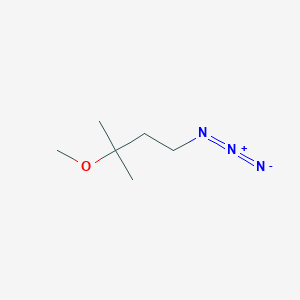
![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)
